molecular formula C17H13Cl2FN2O4 B3040623 3-Chloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid CAS No. 220088-47-1

3-Chloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid

Cat. No.: B3040623
CAS No.: 220088-47-1
M. Wt: 399.2 g/mol
InChI Key: PEDTXOITXZVMDG-RVOBBTTLSA-N
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Description

3-Chloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid is a complex organic compound characterized by its unique structure, which includes chloro, fluoro, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-chloro-4-fluoroaniline with 4-methoxyphenol under specific conditions to form the intermediate compounds. These intermediates are then subjected to further reactions, including hydrazonation and condensation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydrochloric acid or sodium hydroxide as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Chloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 3-Chloro-4-fluorophenylacetic acid

Uniqueness

Compared to similar compounds, 3-Chloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E,4E)-3-chloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]-2-(4-methoxyphenoxy)but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2FN2O4/c1-25-11-3-5-12(6-4-11)26-16(17(23)24)14(19)9-21-22-10-2-7-15(20)13(18)8-10/h2-9,22H,1H3,(H,23,24)/b16-14+,21-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDTXOITXZVMDG-RVOBBTTLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=C(C=NNC2=CC(=C(C=C2)F)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O/C(=C(\C=N\NC2=CC(=C(C=C2)F)Cl)/Cl)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid
Reactant of Route 2
3-Chloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid
Reactant of Route 3
3-Chloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid
Reactant of Route 4
3-Chloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid
Reactant of Route 5
3-Chloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid
Reactant of Route 6
3-Chloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid

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